molecular formula C12H24O2 B1606793 2-Heptyl-4-methyl-1,3-dioxane CAS No. 3271-56-5

2-Heptyl-4-methyl-1,3-dioxane

Cat. No.: B1606793
CAS No.: 3271-56-5
M. Wt: 200.32 g/mol
InChI Key: AZUIOWXOJBTWPR-UHFFFAOYSA-N
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Description

2-Heptyl-4-methyl-1,3-dioxane is a chemical compound with the molecular formula C12H24O2. It is a small molecule known for its ability to stabilize the sirtuin protein by inhibiting deacetylation at the catalytic site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4-methyl-1,3-dioxane can be achieved through various methods. One common approach involves the reaction of heptanal with 4-methyl-1,3-dioxane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines, ethers

Scientific Research Applications

2-Heptyl-4-methyl-1,3-dioxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-4-methyl-1,3-dioxane involves its interaction with the sirtuin protein, specifically SIRT1. By inhibiting deacetylation at the catalytic site, the compound stabilizes the protein and regulates its activity. This inhibition can affect various cellular pathways, including those involved in aging, metabolism, and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different substituents.

    4-Hydroxymethyl-2-methyl-2-ethyl-1,3-dioxolane: A related compound with a hydroxymethyl group.

    4-Hydroxymethyl-2,2-pentamethylene-1,3-dioxolane: A dioxolane derivative with a pentamethylene group.

Uniqueness

2-Heptyl-4-methyl-1,3-dioxane is unique due to its specific heptyl and methyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-heptyl-4-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-12-13-10-9-11(2)14-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUIOWXOJBTWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1OCCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281922
Record name 2-Heptyl-4-methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-56-5
Record name NSC23494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptyl-4-methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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